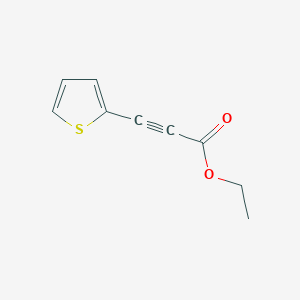

ethyl 3-(thiophen-2-yl)propiolate

Übersicht

Beschreibung

Ethyl 3-(thiophen-2-yl)propiolate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(thiophen-2-yl)propiolate typically involves the condensation of thiophene-2-carbaldehyde with ethyl propiolate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for yield and purity, and the products are purified using techniques like distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(thiophen-2-yl)propiolate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiol derivatives.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

Ethyl 3-(thiophen-2-yl)propiolate has been investigated for its pharmacological properties, particularly in the development of anti-inflammatory and analgesic agents. Research indicates that derivatives of this compound exhibit notable activities against inflammation and pain, comparable to established drugs like indomethacin and aspirin . The compound's structure allows it to interact effectively with biological targets, making it a candidate for further drug development.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activity. For instance, this compound has been used to create thiazole derivatives that demonstrate promising anti-inflammatory effects . These derivatives have undergone screening for their efficacy in treating conditions associated with oxidative stress and inflammation.

Organic Synthesis

Reactivity and Functionalization

this compound is valuable in organic synthesis due to its reactivity. It can undergo various chemical transformations, including nucleophilic substitutions and cycloadditions. For example, it has been utilized in microwave-assisted synthesis to yield high-purity products efficiently . This method not only reduces reaction time but also increases overall yield, making it a preferred approach in synthetic organic chemistry.

Case Study: Microwave-Assisted Synthesis

A study demonstrated the successful microwave-assisted synthesis of ethyl 3-(thiophen-2-yl)propionate from 3-(2-thienoyl)propionic acid. The process yielded the ester in 89% purity using a simple setup with minimal reagents, showcasing the compound's utility in rapid synthesis protocols .

Material Science

Applications in Coatings and Dyes

this compound has potential applications in the development of dyes and coatings due to its thiophene moiety, which is known for contributing to color properties and stability. The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability .

Agricultural Chemistry

Pesticide Development

The compound's derivatives are being explored for their potential use as pesticides. Its structural features suggest that it may interact with biological systems in pests, providing a pathway for developing new agricultural chemicals that are both effective and environmentally friendly .

Data Summary Table

Wirkmechanismus

The mechanism of action of ethyl 3-(thiophen-2-yl)propiolate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-carboxylic acid: Another thiophene derivative with similar chemical properties.

Thiophene-3-carboxylic acid: Similar in structure but with different substitution patterns.

Ethyl 2-(thiophen-2-yl)acetate: Similar ester derivative with different carbon chain length.

Uniqueness

Ethyl 3-(thiophen-2-yl)propiolate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .

Biologische Aktivität

Ethyl 3-(thiophen-2-yl)propiolate is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's biological properties, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 198.24 g/mol. The compound consists of a thiophene ring connected to a propiolate moiety, which contributes to its reactivity and biological activity. Its light yellow liquid form exhibits a boiling point around 291 °C at atmospheric pressure.

1. Enzyme Inhibition

One of the most significant biological activities of this compound is its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and the inhibition by this compound may influence the pharmacokinetics of co-administered drugs. Such interactions are vital for understanding drug-drug interactions in clinical settings.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The compound's thiophene structure may enhance its ability to penetrate microbial membranes, leading to increased efficacy.

3. Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Its structural similarity to other known anticancer agents positions it as a promising candidate for further development.

Case Study 1: Cytochrome P450 Inhibition

A study focusing on the interaction of this compound with cytochrome P450 enzymes demonstrated significant inhibition of CYP1A2 activity. The research utilized in vitro assays to measure enzyme activity in the presence of varying concentrations of the compound. Results indicated a dose-dependent inhibition, highlighting the compound's potential impact on drug metabolism.

| Concentration (µM) | CYP1A2 Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that this compound possesses notable antibacterial activity, warranting further exploration into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

ethyl 3-thiophen-2-ylprop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJKQFUIHSEXLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434099 | |

| Record name | 2-Propynoic acid, 3-(2-thienyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61354-73-2 | |

| Record name | 2-Propynoic acid, 3-(2-thienyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.